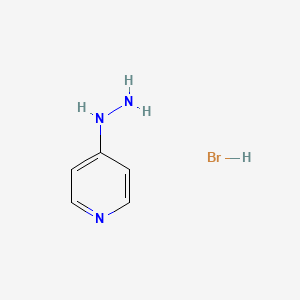

Pyridin-4-yl-hydrazine hydrobromide

Description

BenchChem offers high-quality Pyridin-4-yl-hydrazine hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridin-4-yl-hydrazine hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

pyridin-4-ylhydrazine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3.BrH/c6-8-5-1-3-7-4-2-5;/h1-4H,6H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHDJCVXDQWJDER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1NN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of Pyridin-4-yl-hydrazine Hydrobromide from 4-Chloropyridine

Executive Summary

Target Compound: Pyridin-4-yl-hydrazine Hydrobromide (4-Hydrazinopyridine HBr)

Starting Material: 4-Chloropyridine (typically supplied as Hydrochloride salt)

Reaction Class: Nucleophilic Aromatic Substitution (

This technical guide details the synthesis of Pyridin-4-yl-hydrazine hydrobromide. Unlike the commonly available hydrochloride salt, the hydrobromide form is often required for specific solubility profiles or crystallographic studies in drug development. The protocol overcomes the inherent instability of the 4-chloropyridine free base by utilizing its stable hydrochloride salt in a biphasic or excess-base system, followed by a controlled anion exchange/salt formation step with hydrobromic acid.

Scientific Foundation & Reaction Mechanism

The Challenge of 4-Chloropyridine

4-Chloropyridine is commercially supplied as the hydrochloride salt (4-Cl-Py[1]·HCl). The free base is kinetically unstable and undergoes self-polymerization (quaternization) at room temperature to form poly(4-chloropyridine). Therefore, the synthetic strategy must generate the reactive free base in situ or use the salt directly with an excess of nucleophile to buffer the system.

Mechanism: Nucleophilic Aromatic Substitution ( )

The reaction proceeds via an addition-elimination mechanism. The nitrogen of the pyridine ring withdraws electron density, activating the C4 position for nucleophilic attack by hydrazine.

-

Addition: Hydrazine attacks the C4 carbon, disrupting aromaticity and forming a Meisenheimer-like complex (sigma complex).

-

Elimination: The chloride ion is expelled, restoring aromaticity and yielding 4-hydrazinopyridine.

-

Salt Formation: The resulting free base is treated with Hydrobromic acid (HBr) to precipitate the target hydrobromide salt.

Reaction Scheme Visualization

Caption: Stepwise mechanism from nucleophilic attack to hydrobromide salt formation.

Experimental Protocol

Materials & Reagents

| Reagent | Role | Purity/Conc.[2] | Stoichiometry (Eq) |

| 4-Chloropyridine HCl | Substrate | >98% | 1.0 |

| Hydrazine Hydrate | Nucleophile | 80% or 100% | 5.0 - 10.0 |

| Ethanol (Absolute) | Solvent | ACS Grade | 10-15 Vol |

| Hydrobromic Acid | Acid Source | 48% aq. or 33% in AcOH | 1.1 - 1.2 |

| Diethyl Ether | Wash Solvent | ACS Grade | N/A |

Step-by-Step Methodology

Phase 1:

Reaction

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and internal temperature probe.

-

Charging: Add 4-Chloropyridine HCl (10.0 g, 66.7 mmol) to the flask.

-

Solvent Addition: Add Ethanol (100 mL). The salt may not fully dissolve initially.

-

Nucleophile Addition: Slowly add Hydrazine Hydrate (16.7 g / 16.2 mL, ~333 mmol, 5.0 eq) dropwise at room temperature.

-

Note: The excess hydrazine acts as both the nucleophile and the base to neutralize the HCl from the starting material. Exotherm is possible.

-

-

Reaction: Heat the mixture to reflux (

) for 4 to 6 hours .-

Monitoring: Monitor by TLC (Eluent: 10% MeOH in DCM) or HPLC. Starting material should be consumed.

-

-

Workup (Isolation of Free Base):

-

Cool reaction mixture to room temperature.

-

Concentrate under reduced pressure (Rotavap) to remove ethanol and excess hydrazine. Caution: Hydrazine is toxic; use a bleach trap for the vacuum exhaust.

-

Resuspend the residue in a minimum amount of water (20 mL) and extract continuously or multiple times with Chloroform or DCM .

-

Dry the organic layer over anhydrous

, filter, and concentrate to yield crude 4-hydrazinopyridine as a solid/oil.

-

Phase 2: Hydrobromide Salt Formation

-

Dissolution: Dissolve the crude 4-hydrazinopyridine free base in Ethanol (50 mL).

-

Acidification: Cool the solution to

in an ice bath. -

Precipitation: Dropwise add Hydrobromic Acid (48% aq) (approx. 1.1 eq relative to free base).

-

Observation: A precipitate should form immediately.[2]

-

Alternative: For anhydrous salt, use HBr in Acetic Acid.

-

-

Filtration: Stir for 30 minutes at

, then filter the solid under vacuum. -

Washing: Wash the filter cake with cold Ethanol (2 x 10 mL) followed by Diethyl Ether (2 x 20 mL) to remove trace acid and color.

-

Drying: Dry the solid in a vacuum oven at

for 6 hours.

Critical Process Parameters (CPPs)

| Parameter | Range | Impact on Quality |

| Hydrazine Equivalents | 5.0 - 10.0 eq | Low equivalents lead to incomplete conversion and potential bis-pyridyl hydrazine byproduct formation. |

| Reaction Temperature | Reflux ( | Lower temperatures result in sluggish kinetics; higher temperatures (neat) increase degradation. |

| Acid Addition Rate | Slow/Dropwise | Rapid addition can trap impurities or form oils instead of crystalline solids. |

| pH during Isolation | < 3.0 | Ensure full protonation to form the HBr salt. |

Workflow Diagram

Caption: Operational workflow for the synthesis and isolation of the hydrobromide salt.

Troubleshooting & Optimization

-

Issue: Formation of Bis(pyridin-4-yl)hydrazine

-

Cause: Insufficient hydrazine concentration. If the mono-substituted product competes with hydrazine for the starting material, the dimer forms.

-

Solution: Maintain a high molar excess of hydrazine (minimum 5 eq, preferably 10 eq) and add the chloropyridine solution to the hydrazine solution if scaling up.

-

-

Issue: Product is an Oil/Sticky Gum

-

Cause: Water content in the HBr step or impurities.

-

Solution: Use HBr in Acetic Acid instead of aqueous HBr. Triturate the oil with diethyl ether or acetone to induce crystallization.

-

-

Issue: Low Yield

-

Cause: Loss of water-soluble product during aqueous workup.

-

Solution: 4-Hydrazinopyridine is polar. Minimize water volume during extraction or skip the aqueous workup and precipitate the HCl salt first, then convert to HBr via ion exchange resin if necessary. (The direct HBr acidification described above is preferred).

-

Safety & Hazards (E-E-A-T)

-

Hydrazine Hydrate: A potent carcinogen, corrosive, and skin sensitizer. It is also unstable in the presence of metal oxides.

-

Control: Handle only in a fume hood.[3] Use double gloving (Nitrile/Laminate). Neutralize waste hydrazine with dilute hypochlorite solution (bleach) carefully before disposal.

-

-

4-Chloropyridine: The free base is a skin irritant and lachrymator. It can polymerize violently if stored neat.

-

Control: Always generate the free base in situ or use immediately. Store the HCl salt in a desiccator.

-

-

Hydrobromic Acid: Corrosive and causes severe burns. Fumes are toxic.[4]

References

-

Preparation of 4-Hydrazinopyridine

-

Anderson, A. G., & Exner, M. M. (1977).[5] "Nucleophilic substitution of 4-chloropyridine." Journal of Organic Chemistry. (General protocol for

on 4-chloropyridine). -

PubChem Compound Summary for CID 416631, 4-Hydrazinopyridine. National Center for Biotechnology Information (2025). Available at: [Link]

-

-

Stability of 4-Chloropyridine

-

Wibaut, J. P., & Broekman, F. W. (1939). "The polymerization of 4-chloropyridine." Recueil des Travaux Chimiques des Pays-Bas. Available at: [Link]

-

-

General Hydrazine Synthesis Protocols

-

Organic Syntheses, Coll. Vol. 3, p. 0 (General methods for hydrazino-heterocycles). Available at: [Link]

-

Sources

- 1. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 4-Hydrazinopyridine | CAS#:27256-91-3 | Chemsrc [chemsrc.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. JPS5545630A - Preparation of 4-chloropyridine hydrochloride - Google Patents [patents.google.com]

"solubility of Pyridin-4-yl-hydrazine hydrobromide in different solvents"

An In-Depth Technical Guide to the Solubility of Pyridin-4-yl-hydrazine Hydrobromide

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Pyridin-4-yl-hydrazine hydrobromide, a crucial parameter for its application in research, chemical synthesis, and pharmaceutical development. We delve into the physicochemical principles governing its solubility, present detailed protocols for its experimental determination, discuss appropriate analytical techniques for quantification, and summarize critical safety and handling procedures. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's behavior in various solvent systems.

Introduction: Understanding Pyridin-4-yl-hydrazine Hydrobromide

Pyridin-4-yl-hydrazine, also known as 4-hydrazinopyridine, is a heterocyclic organic compound featuring a pyridine ring substituted with a hydrazine group.[1] In laboratory and industrial settings, it is frequently supplied as a hydrobromide salt (C₅H₇N₃·HBr) to enhance its stability and handling characteristics. The presence of the basic pyridine nitrogen, the nucleophilic hydrazine moiety, and its salt form dictates its chemical reactivity and physical properties, making it a versatile intermediate in the synthesis of pharmaceuticals and other complex molecules.[2][3]

A thorough understanding of its solubility is paramount for its effective use. Solubility impacts reaction kinetics, purification strategies, formulation development, and ultimately, the bioavailability of any resulting active pharmaceutical ingredient (API).[4]

Table 1: Physicochemical Properties of Pyridin-4-yl-hydrazine (Free Base)

| Property | Value | Source |

| Molecular Formula | C₅H₇N₃ | [1][5] |

| Molecular Weight | 109.13 g/mol | [1][5] |

| Appearance | Yellow Solid | [6] |

| Topological Polar Surface Area (TPSA) | 50.9 Ų | [1] |

| logP (Octanol-Water Partition Coeff.) | 0.1 - 0.74 | [1][5] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

Note: The hydrobromide salt will have a higher molecular weight and significantly different physical properties, particularly solubility.

The Science of Solubility: Theoretical Framework

The solubility of Pyridin-4-yl-hydrazine hydrobromide is governed by its molecular structure and the intermolecular forces it can establish with a given solvent.

-

The Role of the Salt Form: As a hydrobromide salt, the compound exists in an ionized state. This ionic character dramatically increases its affinity for polar solvents, especially water, where strong ion-dipole interactions can occur.

-

Structural Contributions:

-

Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor and contributes to the molecule's overall polarity.[7]

-

Hydrazine Group (-NHNH₂): This group is highly polar and acts as both a hydrogen bond donor and acceptor.

-

-

The "Like Dissolves Like" Principle:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These are anticipated to be excellent solvents. Their ability to form hydrogen bonds and solvate both the pyridinium cation and the bromide anion leads to high solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can engage in dipole-dipole interactions and may be effective, though potentially less so than protic solvents for an ionic salt.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): These solvents lack the ability to form strong interactions with the ionic salt, leading to very poor solubility.

-

-

The Critical Influence of pH: For aqueous solutions, pH is a dominant factor. Pyridin-4-yl-hydrazine is a weak base. As a hydrobromide salt dissolved in water, the solution will be acidic. Its solubility is highest at acidic pH values (e.g., pH 1.2-4.5) where the pyridinium cation is the predominant species.[8] As the pH increases towards and beyond the pKa of the conjugate acid, the compound will deprotonate to the less soluble free base form, causing a significant drop in solubility.[9]

Caption: Key factors influencing the solubility of Pyridin-4-yl-hydrazine HBr.

Experimental Protocol: Thermodynamic Solubility Determination

To obtain reliable and reproducible solubility data, the Shake-Flask Equilibrium Method is the gold standard.[8][10][11] This method measures the thermodynamic solubility, which represents the true saturation point of the solute in the solvent at a given temperature.

Core Principle

An excess amount of the solid compound is agitated in the solvent for a sufficient period to allow the system to reach equilibrium between the dissolved and undissolved states. The resulting saturated solution is then separated from the excess solid and analyzed to determine the concentration of the dissolved solute.[9]

Step-by-Step Methodology

-

Preparation:

-

Ensure all solvents are of high purity.[9]

-

Verify the identity and purity of the Pyridin-4-yl-hydrazine hydrobromide solid. Characterization of the solid form (e.g., by XRPD) is recommended to confirm crystallinity and polymorphic form.[8]

-

For aqueous solubility, prepare buffers at the desired pH values (e.g., pH 1.2, 4.5, 6.8). The pH should be verified before and after the experiment.[8]

-

-

Execution:

-

Add an excess amount of the solid compound to a known volume of the chosen solvent in a sealed, inert container (e.g., a glass vial). "Excess" means enough solid is added so that it remains visible after the equilibration period.

-

Place the containers in a mechanical agitator or orbital shaker set to a constant temperature, typically 25 °C or 37 °C for pharmaceutical applications.[8][10]

-

Agitate the samples for a predetermined time to reach equilibrium. This can range from 24 to 72 hours.[8][10] It is advisable to take samples at multiple time points (e.g., 24, 48, 72 hours) to confirm that a plateau in concentration has been reached.[8]

-

-

Sample Separation:

-

Once equilibrium is reached, stop agitation and allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant.

-

Separate the saturated solution from any remaining solid particles. This is a critical step to avoid artificially high results. A common method is centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[10]

-

-

Analysis:

-

Accurately dilute the filtered supernatant with an appropriate solvent.

-

Quantify the concentration of Pyridin-4-yl-hydrazine hydrobromide using a validated analytical method (see Section 5).

-

Perform the experiment in triplicate for each solvent to ensure statistical validity.[8]

-

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Quantitative Solubility Data

As solubility is an experimentally determined property, precise values for Pyridin-4-yl-hydrazine hydrobromide are not widely published. The following table serves as a template for researchers to populate with their empirical data.

Table 2: Experimentally Determined Solubility of Pyridin-4-yl-hydrazine Hydrobromide at 25 °C

| Solvent Class | Solvent | Qualitative Solubility | Quantitative Solubility (mg/mL) |

| Polar Protic | Water (pH 1.2) | e.g., Freely Soluble | |

| Water (pH 4.5) | e.g., Soluble | ||

| Water (pH 6.8) | e.g., Sparingly Soluble | ||

| Methanol | |||

| Ethanol | |||

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | ||

| N,N-Dimethylformamide (DMF) | |||

| Acetonitrile (ACN) | |||

| Nonpolar | Toluene | e.g., Insoluble | |

| n-Hexane | e.g., Insoluble | ||

| Dichloromethane (DCM) |

Analytical Methods for Quantification

A validated, stability-indicating analytical method is essential for accurate solubility measurement.[10]

-

High-Performance Liquid Chromatography (HPLC): This is the most common and reliable technique.

-

Detection: UV spectrophotometry is suitable due to the aromatic pyridine ring.

-

Column: A mixed-mode cation-exchange column may be effective for retaining the polar hydrazine compound.[12]

-

Quantification: An external calibration curve is constructed by plotting the peak area of known standard concentrations against their concentration.

-

-

Spectrophotometry (UV-Vis): This method can be used directly but is often more sensitive and specific after derivatization. Hydrazine and its derivatives can be reacted with reagents like 4-dimethylaminobenzaldehyde to produce a colored complex with a distinct absorbance maximum (e.g., ~458 nm), which can be measured to determine concentration.[13]

-

Gas Chromatography (GC): GC can also be used, typically after a derivatization step to improve the volatility and thermal stability of the analyte.[14][15]

Safety, Handling, and Storage

Pyridin-4-yl-hydrazine hydrobromide and related compounds require careful handling.

-

Hazards: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[16][17] It is also known to cause serious skin and eye irritation and may cause respiratory irritation.[16][17]

-

Personal Protective Equipment (PPE): Always handle this chemical in a chemical fume hood.[5] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5][16]

-

Handling: Avoid the formation and inhalation of dust.[16] Use good industrial hygiene and safety practices, and wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[5] Some sources recommend storage at refrigerated temperatures (0-5 °C or below -20 °C).[5][6]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[5]

Conclusion

The solubility of Pyridin-4-yl-hydrazine hydrobromide is a complex property governed by its ionic nature, molecular structure, and the characteristics of the solvent system, particularly pH in aqueous media. As a salt of a weak base, it exhibits high solubility in polar protic solvents and acidic aqueous solutions, with significantly lower solubility in nonpolar media. Accurate determination of its solubility requires a robust experimental approach, such as the shake-flask method, coupled with a validated analytical technique like HPLC. Adherence to strict safety protocols is mandatory when handling this compound. The information and methodologies presented in this guide provide a solid foundation for scientists to effectively utilize and characterize Pyridin-4-yl-hydrazine hydrobromide in their research and development endeavors.

References

-

4-Hydrazinopyridine | CAS#:27256-91-3 | Chemsrc. (n.d.). Retrieved February 23, 2026, from [Link]

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved February 23, 2026, from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved February 23, 2026, from [Link]

-

(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). Retrieved February 23, 2026, from [Link]

-

World Health Organization (WHO). (n.d.). Annex 4. Retrieved February 23, 2026, from [Link]

-

Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved February 23, 2026, from [Link]

-

Chemcia Scientific, LLC. (n.d.). Pyridin-4-yl-hydrazine | 27256-91-3. Retrieved February 23, 2026, from [Link]

-

Sdfine. (n.d.). PYRIDINE HYDROBROMIDE. Retrieved February 23, 2026, from [Link]

-

ATSDR. (n.d.). 6. analytical methods. Retrieved February 23, 2026, from [Link]

-

Auctores | Journals. (2025, March 5). Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Retrieved February 23, 2026, from [Link]

-

SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. Retrieved February 23, 2026, from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine. Retrieved February 23, 2026, from [Link]

-

National Institutes of Health (NIH), PubChem. (n.d.). 4-Hydrazinopyridine | C5H7N3 | CID 416631. Retrieved February 23, 2026, from [Link]

-

ResearchGate. (n.d.). Experimental details for analytical methods used to determine hydrazines, aliphatic amines and hydroxylamine. Retrieved February 23, 2026, from [Link]

-

Scholars Research Library. (n.d.). Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. Retrieved February 23, 2026, from [Link]

-

Wikipedia. (n.d.). Pyridine. Retrieved February 23, 2026, from [Link]

-

Taylor & Francis. (n.d.). Pyridine – Knowledge and References. Retrieved February 23, 2026, from [Link]

-

Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Retrieved February 23, 2026, from [Link]

Sources

- 1. 4-Hydrazinopyridine | C5H7N3 | CID 416631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 4. rheolution.com [rheolution.com]

- 5. 4-Hydrazinopyridine | CAS#:27256-91-3 | Chemsrc [chemsrc.com]

- 6. Pyridin-4-yl-hydrazine | 27256-91-3 [sigmaaldrich.com]

- 7. Pyridine - Wikipedia [en.wikipedia.org]

- 8. who.int [who.int]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. raytor.com [raytor.com]

- 11. researchgate.net [researchgate.net]

- 12. helixchrom.com [helixchrom.com]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

- 15. sielc.com [sielc.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. fishersci.com [fishersci.com]

Methodological & Application

"protocol for condensation reaction of Pyridin-4-yl-hydrazine with aldehydes"

Executive Summary

This application note details the synthetic protocol for the condensation of Pyridin-4-yl-hydrazine (4-hydrazinopyridine) with various aldehydes to form pyridin-4-yl-hydrazones . These scaffolds are critical intermediates in the synthesis of antitubercular agents (isoniazid analogs), kinase inhibitors, and metal-chelating ligands.

Unlike simple phenylhydrazine condensations, the presence of the basic pyridine nitrogen at the para position introduces unique electronic and solubility challenges.[1] This guide provides a robust, self-validating methodology that addresses pH sensitivity, nucleophilicity balance, and purification strategies.

Scientific Foundation & Mechanism[1][2]

The "Pyridine Effect" and pH Control

The reaction is a classic nucleophilic addition-elimination.[1] However, the 4-pyridyl substituent exerts a strong electron-withdrawing effect (

-

Critical Parameter (pH): The reaction requires acid catalysis to activate the aldehyde carbonyl.[1] However, the pyridine ring nitrogen (

) acts as a proton trap.-

Too much acid: Protonates the pyridine ring and/or the hydrazine

-nitrogen, deactivating the nucleophile.[1] -

Too little acid: Insufficient activation of the aldehyde, leading to slow kinetics.

-

Optimal Window: pH 4–5 (typically achieved with catalytic Glacial Acetic Acid).

-

Mechanistic Pathway

The reaction proceeds through a hemiaminal intermediate, followed by acid-catalyzed dehydration.

Figure 1: Mechanistic pathway highlighting the critical dehydration step and the potential for proton-trap deactivation.

Experimental Protocols

Materials & Reagents

-

Substrate: Pyridin-4-yl-hydrazine (CAS: 52834-40-9). Note: Often supplied as HCl salt.[1] If using HCl salt, add 1.0 eq of Sodium Acetate to buffer.

-

Electrophile: Target Aldehyde (1.0 – 1.1 equivalents).

-

Solvent: Ethanol (Absolute) or Methanol.[2]

-

Catalyst: Glacial Acetic Acid (AcOH).[2]

Method A: Standard Reflux (Recommended)

Best for: Stable aldehydes and scaling up (>1g).

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Pyridin-4-yl-hydrazine (1.0 mmol) in Ethanol (5 mL/mmol).

-

Expert Tip: If the hydrazine is dark/colored, it may be oxidized.[1] Recrystallize from EtOH before use.

-

-

Activation: Add Glacial Acetic Acid (3–5 drops per mmol). Stir for 5 minutes at room temperature.

-

Addition: Add the Aldehyde (1.05 mmol) in one portion.

-

Reaction: Attach a reflux condenser. Heat the mixture to reflux (

) for 2–4 hours.-

Monitoring: Check TLC (See Section 4.1).

-

-

Workup (Precipitation):

-

Purification: Recrystallize from Ethanol or Ethanol/Water (9:1).

Method B: Microwave-Assisted (High Throughput)

Best for: Electron-rich (deactivated) aldehydes or library synthesis.

-

Loading: In a microwave vial, combine Hydrazine (1.0 eq), Aldehyde (1.0 eq), Ethanol (2 mL/mmol), and AcOH (1 drop).

-

Irradiation: Heat to

for 10–20 minutes (Power: Dynamic). -

Isolation: Pour reaction mixture onto crushed ice. Filter the precipitate.

Self-Validating Systems (Process Control)

A robust protocol must include "stop/go" decision points. Use the following criteria to validate the reaction progress.

Thin Layer Chromatography (TLC)[3][4][5]

-

Stationary Phase: Silica Gel

. -

Mobile Phase: 5% Methanol in Dichloromethane (DCM).

-

Visualization:

-

UV (254 nm): Product usually fluoresces or appears as a distinct dark spot.[1]

-

Stain: Anisaldehyde dip (Aldehydes turn pink/purple; Hydrazines turn yellow/brown).

-

-

Validation: The reaction is complete when the aldehyde spot (

) disappears and a new, lower

NMR Diagnostics ( )

The formation of the hydrazone linkage is unambiguous by NMR.[1]

| Proton Type | Reactant Shift ( | Product Shift ( | Diagnostic Change |

| Aldehyde ( | Absent | Disappearance confirms consumption. | |

| Imine ( | N/A | Appearance of sharp singlet. | |

| Pyridine ( | Downfield shift due to extended conjugation. | ||

| Hydrazine ( | Broad/Variable | Becomes more acidic/deshielded. |

Optimization & Troubleshooting Guide

Use the decision matrix below if yields are low (

| Observation | Root Cause | Corrective Action |

| No Precipitation | Product is too soluble in EtOH. | Switch solvent to Isopropanol (lower solubility of product) or add water (anti-solvent) during workup. |

| Multiple Spots on TLC | 1. Oxidation of hydrazine.2. Geometric isomers ( | 1. Perform reaction under |

| Aldehyde Remains | Pyridine ring deactivating nucleophile.[1] | Increase catalyst load (AcOH) or switch to Microwave heating to overcome activation energy. |

| Dark/Tar Formation | Polymerization or oxidation.[1] | Lower temperature to |

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis of pyridin-4-yl-hydrazones.

Safety & Handling

-

Hydrazine Toxicity: 4-hydrazinopyridine is a substituted hydrazine. Handle as a potential carcinogen and mutagen.[1] Always weigh in a fume hood.

-

Waste Disposal: Aqueous waste containing hydrazines must be treated with bleach (hypochlorite) to oxidize hydrazines to nitrogen gas before disposal, strictly following local EHS regulations.

References

- Mechanistic Foundation: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

Pyridine Hydrazine Protocols: Candeias, N. R., et al. (2012). "Hydrazone-based switches: synthesis and properties." Organic & Biomolecular Chemistry.

-

Microwave Assisted Synthesis: Rostamizadeh, S., & Housaini, S. A. G. (2004). "Microwave assisted synthesis of Schiff bases." Tetrahedron Letters.

-

Biological Relevance (Isoniazid Analogs): Bernstein, J., et al. (1952). "Chemotherapy of experimental tuberculosis. V. Isonicotinic acid hydrazide (isoniazid) and related compounds." American Review of Tuberculosis.[1]

-

Safety Data: PubChem Compound Summary for 4-Hydrazinopyridine.

Sources

Application Note: High-Sensitivity LC-MS/MS Profiling of Carbonyl Compounds via Pyridin-4-yl-hydrazine Derivatization

Abstract & Introduction

The analysis of carbonyl compounds (aldehydes and ketones) in complex biological and environmental matrices is frequently hampered by their volatility, polarity, and lack of ionizable groups. While 2,4-Dinitrophenylhydrazine (DNPH) remains the gold standard for UV-Vis detection, it performs poorly in Liquid Chromatography-Mass Spectrometry (LC-MS) due to poor ionization efficiency in electrospray ionization (ESI) sources.

This application note details a robust protocol for derivatizing carbonyls using Pyridin-4-yl-hydrazine (4-PH) . Unlike DNPH, 4-PH incorporates a pyridine moiety that possesses a high proton affinity. This structural advantage facilitates efficient protonation in ESI(+) mode, significantly lowering Limits of Detection (LOD) and enabling trace-level quantification of endogenous metabolites (e.g., lipid peroxidation products, steroid hormones) and environmental contaminants.

Key Advantages of 4-PH over DNPH

| Feature | DNPH (Traditional) | Pyridin-4-yl-hydrazine (4-PH) |

| Primary Detection | UV-Vis (360 nm) | ESI-MS (Positive Mode) |

| Ionization Source | ESI(-) (Poor sensitivity) | ESI(+) (High sensitivity) |

| Tag Charge State | Neutral/Acidic | Basic (Protonatable Nitrogen) |

| LOD Range | ng/L (ppt) | |

| Solubility | Low in aqueous buffers | High in aqueous/organic mix |

Chemical Basis & Mechanism[1][2]

The derivatization relies on a condensation reaction between the carbonyl group of the analyte and the hydrazine group of the 4-PH reagent. The reaction is acid-catalyzed, proceeding through a tetrahedral carbinolamine intermediate, followed by dehydration to form a stable hydrazone.[1][2]

Crucially for MS analysis, the pyridine ring remains unreacted and available for protonation. Upon entering the acidic environment of the ESI source, the pyridine nitrogen accepts a proton, carrying a permanent positive charge

Reaction Pathway Diagram[2]

Figure 1: Reaction mechanism showing the formation of the hydrazone and subsequent ionization. The pyridine ring serves as a 'charge tag' for MS sensitivity.

Experimental Protocol

Reagents and Materials

-

Derivatizing Agent: Pyridin-4-yl-hydrazine Hydrochloride (4-PH·HCl) (>97% purity).[3]

-

Solvent: LC-MS grade Acetonitrile (ACN) and Methanol (MeOH).

-

Catalyst: Trifluoroacetic acid (TFA) or Formic Acid (FA).

-

Buffer: Ammonium Formate (10 mM, pH 4.0).

-

Internal Standard: Isotopically labeled aldehyde (e.g., Hexanal-d12) or structural analog.

Preparation of Solutions

-

Stock Reagent Solution (50 mM): Dissolve 4-PH·HCl in 10 mL of ACN:Water (50:50 v/v). Store at 4°C in amber glass (stable for 1 week).

-

Catalyst Solution: 5% TFA in ACN.

-

Working Reagent: Mix Stock Reagent and Catalyst Solution in a 1:1 ratio immediately prior to use.

Derivatization Workflow

This protocol is optimized for plasma, urine, or aqueous environmental samples.

-

Sample Aliquot: Transfer 100

L of sample into a 1.5 mL HPLC vial. -

Add Internal Standard: Add 10

L of Internal Standard solution. -

Reagent Addition: Add 50

L of Working Reagent . -

Incubation: Vortex briefly and incubate at 50°C for 30 minutes .

-

Note: Mild heat drives the dehydration step to completion.

-

-

Quenching (Optional but Recommended): Add 40

L of 20% Acetone in water.-

Reasoning: Acetone reacts with excess 4-PH, preventing it from fouling the column or source. The acetone-hydrazone elutes early and is diverted to waste.

-

-

Dilution/Centrifugation: Dilute with 200

L mobile phase A. Centrifuge at 12,000 x g for 5 mins if precipitate forms. -

Injection: Inject 5-10

L of the supernatant into the LC-MS system.

Workflow Diagram

Figure 2: Step-by-step derivatization workflow for high-throughput analysis.

LC-MS/MS Method Conditions

HPLC Parameters

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8

m). -

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Gradient Profile:

-

0-1 min: 5% B (Isocratic hold for polar removal)

-

1-8 min: 5%

95% B (Linear gradient) -

8-10 min: 95% B (Wash)

-

10.1 min: 5% B (Re-equilibration)

-

Mass Spectrometry Parameters

-

Source: Electrospray Ionization (ESI), Positive Mode.

-

Capillary Voltage: 3500 V.

-

Gas Temperature: 300°C.

-

Scan Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Precursor Ion:

-

Product Ion:

108-110 (Characteristic pyridyl fragment) or analyte-specific fragment.

-

Validation & Troubleshooting

Linearity and Sensitivity

The 4-PH derivatives typically exhibit linearity over 3-4 orders of magnitude (

-

LOD: 10–50 pM (Analyte dependent).

-

Comparison: 4-PH provides approximately 50-100x higher signal-to-noise ratio compared to DNPH in ESI(+) mode.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Derivatization Yield | pH too high (neutral) | Ensure pH is < 5.0 by adding sufficient TFA/Formic acid. |

| Peak Tailing | Interaction with silanols | Increase buffer strength (Ammonium Formate) or use end-capped columns. |

| High Background Noise | Excess Reagent entering MS | Use the Acetone quench step and divert the first 2 mins of LC flow to waste. |

| Precipitate in Vial | Low solubility of derivatives | Increase % ACN in the final dilution step. |

References

-

Comparison of Derivatization Reagents

-

Pyridine-Based Hydrazines for MS Sensitivity

-

General Hydrazine Mechanism & Acid Catalysis

-

Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC - NIH. (Detailed review of the acid-catalyzed Schiff base formation).

-

-

Alternative Hydrazine Reagents

-

Alves, E., et al. (2018).[10] "4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD." Talanta. (Demonstrates the versatility of 4-substituted hydrazines).

-

Sources

- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Propose a mechanism for both parts of the Wolff–Kishner reduction... | Study Prep in Pearson+ [pearson.com]

- 3. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 4. epa.gov [epa.gov]

- 5. agilent.com [agilent.com]

- 6. unitedchem.com [unitedchem.com]

- 7. youngin.com [youngin.com]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Schiff Base Derivatives from Pyridin-4-yl-hydrazine Hydrobromide: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides detailed protocols and expert insights for the synthesis of Schiff base derivatives from pyridin-4-yl-hydrazine hydrobromide. As a Senior Application Scientist, this document is structured to offer not just a set of instructions, but a deeper understanding of the chemical principles and practical considerations necessary for successful synthesis and characterization of this important class of compounds.

Introduction: The Significance of Pyridine-Based Schiff Bases

Schiff bases, characterized by the azomethine or imine functional group (-C=N-), are a cornerstone in the synthesis of a vast array of organic compounds.[1] Their facile synthesis, structural versatility, and wide range of biological activities make them particularly attractive to the medicinal chemistry and drug development communities.[2][3] The pyridine moiety, a key structural feature in many FDA-approved drugs, enhances drug permeability and metabolic stability.[4]

The starting material, pyridin-4-yl-hydrazine, is also widely known as isoniazid, a first-line medication for the treatment of tuberculosis.[3] Schiff base derivatives of isoniazid have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][3] This guide focuses on the synthesis of these valuable derivatives from pyridin-4-yl-hydrazine hydrobromide, a common salt form of isoniazid.

The Chemistry of Schiff Base Formation: A Mechanistic Overview

The formation of a Schiff base is a reversible condensation reaction between a primary amine (in this case, pyridin-4-yl-hydrazine) and a carbonyl compound (an aldehyde or ketone). The reaction proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.

The reaction is typically catalyzed by either an acid or a base. In the case of using pyridin-4-yl-hydrazine hydrobromide, the hydrazine is protonated, rendering it non-nucleophilic. Therefore, the presence of a base is crucial to deprotonate the hydrazine, allowing it to act as a nucleophile and attack the carbonyl carbon.

Below is a diagram illustrating the general mechanism for the base-mediated synthesis of a Schiff base from pyridin-4-yl-hydrazine hydrobromide.

Caption: Mechanism of Schiff base formation from pyridin-4-yl-hydrazine hydrobromide.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of Schiff base derivatives from pyridin-4-yl-hydrazine hydrobromide.

Materials and Reagents

-

Pyridin-4-yl-hydrazine hydrobromide

-

Various aromatic aldehydes (e.g., benzaldehyde, 4-methoxybenzaldehyde, 4-nitrobenzaldehyde)

-

Anhydrous Sodium Acetate (NaOAc) or Triethylamine (Et3N)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

Standard laboratory glassware (round-bottom flasks, condensers, etc.)

-

Heating mantle and magnetic stirrer

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Filtration apparatus (Büchner funnel)

-

Recrystallization solvents (e.g., ethanol, methanol)

General Synthesis Procedure

This protocol outlines the general method for synthesizing Schiff bases from pyridin-4-yl-hydrazine hydrobromide.

Caption: General experimental workflow for the synthesis of Schiff bases.

Step-by-Step Protocol:

-

Neutralization of the Hydrazine Salt: In a round-bottom flask, dissolve pyridin-4-yl-hydrazine hydrobromide (1.0 eq.) and anhydrous sodium acetate (1.1 eq.) in absolute ethanol. Stir the mixture at room temperature for 15-20 minutes. The sodium acetate acts as a base to neutralize the hydrobromide salt, liberating the free hydrazine.

-

Addition of Reactants: To the stirred solution, add the desired aromatic aldehyde (1.0 eq.) and a few drops of glacial acetic acid as a catalyst.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring. The reaction time can vary from 2 to 8 hours depending on the reactivity of the aldehyde.[3][5]

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

-

Isolation of the Crude Product: After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation. Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain the pure Schiff base derivative.

-

Characterization: Dry the purified product and characterize it using standard analytical techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

Example Syntheses

Example 1: Synthesis of (E)-N'-(benzylidene)isonicotinohydrazide

-

Reactants: Pyridin-4-yl-hydrazine hydrobromide, benzaldehyde.

-

Follow the general procedure described above.

-

Expected Observations: A white crystalline solid.

Example 2: Synthesis of (E)-N'-(4-methoxybenzylidene)isonicotinohydrazide

-

Reactants: Pyridin-4-yl-hydrazine hydrobromide, 4-methoxybenzaldehyde.

-

Follow the general procedure. The electron-donating methoxy group may slightly increase the reaction rate.

-

Expected Observations: A pale yellow crystalline solid.

Example 3: Synthesis of (E)-N'-(4-nitrobenzylidene)isonicotinohydrazide

-

Reactants: Pyridin-4-yl-hydrazine hydrobromide, 4-nitrobenzaldehyde.

-

Follow the general procedure. The electron-withdrawing nitro group may require a longer reaction time.

-

Expected Observations: A yellow or orange crystalline solid.

Data Interpretation and Trustworthiness: A Self-Validating System

The successful synthesis of the desired Schiff base can be confirmed by a combination of spectroscopic methods. The following table summarizes the expected characteristic data for the synthesized compounds, providing a reliable reference for researchers.

| Compound | Aldehyde Used | FTIR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| (E)-N'-(benzylidene)isonicotinohydrazide | Benzaldehyde | C=O: ~1660C=N: ~1600N-H: ~3200 | N=CH: 8.4-8.6NH: 11.5-12.0Aromatic-H: 7.4-8.8 | C=O: ~162C=N: ~148Aromatic-C: 127-150 |

| (E)-N'-(4-methoxybenzylidene)isonicotinohydrazide | 4-Methoxybenzaldehyde | C=O: ~1655C=N: ~1595N-H: ~3190 | N=CH: 8.3-8.5NH: 11.4-11.8OCH₃: ~3.8 | C=O: ~161C=N: ~147OCH₃: ~55 |

| (E)-N'-(4-nitrobenzylidene)isonicotinohydrazide | 4-Nitrobenzaldehyde | C=O: ~1670C=N: ~1605N-H: ~3210 | N=CH: 8.6-8.8NH: 12.0-12.5 | C=O: ~163C=N: ~145 |

Key Spectroscopic Signatures:

-

FTIR: The disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the primary amine N-H stretching bands of the hydrazine, along with the appearance of a new C=N stretching band (around 1600-1630 cm⁻¹), are strong indicators of Schiff base formation.[6] The amide C=O and N-H bands from the isoniazid backbone will remain.[2]

-

¹H NMR: A characteristic singlet peak in the region of 8.3-8.8 ppm corresponds to the azomethine proton (-CH=N-).[2] The amide proton (NH) typically appears as a broad singlet at a downfield chemical shift (11.5-12.5 ppm).

-

¹³C NMR: The carbon of the azomethine group (C=N) will appear in the range of 145-160 ppm.[7]

Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

| Low or no product yield | Incomplete neutralization of the hydrazine hydrobromide. | Ensure the correct stoichiometry of the base (at least 1.1 equivalents). Consider using a stronger, non-nucleophilic base like triethylamine. |

| Low reactivity of the aldehyde/ketone. | Increase the reaction time and/or temperature. Ensure the catalytic amount of acetic acid is added. | |

| Impure product | Unreacted starting materials. | Monitor the reaction closely with TLC to ensure completion. Optimize the recrystallization solvent and procedure. |

| Formation of side products (e.g., azine formation). | Use a 1:1 stoichiometry of hydrazine to aldehyde. Avoid a large excess of the aldehyde. | |

| Difficulty in product isolation | Product is soluble in the reaction solvent. | Reduce the volume of the solvent by evaporation before cooling. Try adding a non-polar co-solvent to induce precipitation. |

Applications in Drug Development

Schiff bases derived from pyridin-4-yl-hydrazine are of significant interest in drug development due to their diverse biological activities. These compounds have been reported to possess:

-

Antitubercular activity: As derivatives of isoniazid, many of these compounds show promising activity against Mycobacterium tuberculosis.[8]

-

Antimicrobial and Antifungal activity: The imine linkage is a key pharmacophore that imparts broad-spectrum antimicrobial and antifungal properties.[1]

-

Anticancer activity: Several studies have demonstrated the cytotoxic effects of these Schiff bases against various cancer cell lines.[2]

-

Anti-inflammatory and Analgesic properties: The pyridine and azomethine moieties contribute to the anti-inflammatory and pain-relieving effects of these compounds.[2]

The ability to readily synthesize a library of these derivatives by varying the aldehyde or ketone component makes them ideal candidates for structure-activity relationship (SAR) studies in the quest for new and more effective therapeutic agents.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of Schiff base derivatives from pyridin-4-yl-hydrazine hydrobromide. By understanding the underlying reaction mechanism and following the detailed protocols, researchers can confidently synthesize and characterize these valuable compounds. The information on data interpretation and troubleshooting further empowers scientists to overcome potential challenges and achieve their research goals. The wide range of biological activities associated with these derivatives underscores their potential in the field of drug discovery and development.

References

-

Microwave-Assisted Synthesis of Schiff Bases of Isoniazid and Evaluation of Their Anti-Proliferative and Antibacterial Activities. (2021). Molecules. [Link]

-

Synthesis, Characterization, Antibacterial and Antioxidant Studies of Isoniazid-based Schiff Base Ligands and Their Metal Complexes. (2022). ResearchGate. [Link]

-

Isoniazid Derived Schiff Base Metal Complexes: Synthesis, Characterization, Thermal Stability, Antibacterial and Antioxidant. (n.d.). AWS. [Link]

-

Synthesis of the Schiff bases of isoniazid. Conditions (a): absolute... (n.d.). ResearchGate. [Link]

-

Synthesis, characterization and SEM studies of novel 1-indanyl isoniazid and hydrazide Schiff base derivatives as new anti-tubercular agents. (2020). PubMed. [Link]

-

Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. (n.d.). International Journal of Chemical and Biological Sciences. [Link]

-

Direct Arylation of Pyridines without the Use of Transition Metal Catalyst. (n.d.). The Royal Society of Chemistry. [Link]

-

DNA Binding Studies of Pyridine-4-Carbohydrazide Derivatives: Molecular Docking, Chemical Synthesis and Spectroscopic Investigation. (2025). CMJ Publishers. [Link]

-

Synthesis, Characterization, and Biological Activity of New Metal Ion Complexes with Schiff Base (Z)-3((E)-2-Hydroxybenzylidene) Hydrazineylidene) Indolin-2-One. (2023). Journal of Medicinal and Chemical Sciences. [Link]

-

Preparation and Characterization of new Schiff base Derived from Pyridine and its metal complexes. (2016). International Journal of ChemTech Research. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). ScienceDirect. [Link]

-

SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SCHIFF BASE COMPLEXES DERIVED FROM HETEROCYCLIC COMPOUND 4. (n.d.). IJRAR. [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). ScienceDirect. [Link]

-

FTIR spectrum for Pyridine. (n.d.). ResearchGate. [Link]

-

Synthesis of Macrocyclic Schiff Bases Based on Pyridine-2,6-Dicar. (n.d.). Longdom Publishing. [Link]

-

N′-(2,6-Difluorobenzylidene)pyridine-4-carbohydrazide. (n.d.). PMC. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021). Organic Chemistry Data. [Link]

-

N′-(4-Hydroxybenzylidene)isonicotinohydrazide. (n.d.). ResearchGate. [Link]

-

Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. (2025). CMJ Publishers. [Link]

-

Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal. [Link]

-

Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (n.d.). PMC. [Link]

-

Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines. (2015). PubMed. [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. mdpi.com [mdpi.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Improving Regioselectivity in Reactions with Substituted Pyridin-4-yl-hydrazine

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into overcoming the common yet critical challenge of regioselectivity in reactions involving substituted pyridin-4-yl-hydrazine. As a key building block in medicinal chemistry, controlling the orientation of its addition to unsymmetrical substrates is paramount for synthesizing the desired, biologically active isomer.

This resource provides a combination of frequently asked questions for foundational knowledge and detailed troubleshooting guides for common synthetic transformations.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding regioselectivity in reactions with pyridin-4-yl-hydrazine.

Q1: What is regioselectivity, and why is it a critical issue with pyridin-4-yl-hydrazine?

A1: Regioselectivity is the preference for a chemical reaction to form one constitutional isomer over another when more than one product is possible. With pyridin-4-yl-hydrazine, the hydrazine moiety (-NH-NH₂) has two nitrogen atoms with different chemical environments. The terminal nitrogen (NH₂) is generally more nucleophilic than the nitrogen attached to the pyridine ring. When reacting with an unsymmetrical electrophile, such as an unsymmetrical 1,3-diketone, the reaction can proceed via two different pathways, leading to a mixture of regioisomers.[1] Controlling this selectivity is crucial because different regioisomers often possess vastly different pharmacological, toxicological, and pharmacokinetic properties.

Q2: What are the primary factors that influence regioselectivity in these reactions?

A2: The outcome of the reaction is a delicate balance of several factors. Understanding these is the first step toward troubleshooting and optimization.[1]

-

Electronic Effects: The electron-withdrawing nature of the pyridine ring decreases the nucleophilicity of the adjacent nitrogen atom. Substituents on both the pyridine ring and the reaction partner can further modulate the electron density and reactivity of the reaction centers.[2][3]

-

Steric Hindrance: Bulky groups on either the hydrazine or the substrate can physically block one reaction pathway, thereby favoring the other, less hindered approach.[1]

-

Reaction Conditions: This is the most critical area for experimental control. Key parameters include:

-

Solvent: The polarity and hydrogen-bonding capability of the solvent can stabilize transition states differently, dramatically influencing the product ratio.[4]

-

pH (Catalyst): The reaction mechanism can change significantly under acidic versus basic conditions. Acid catalysis can protonate one of the hydrazine's nitrogen atoms, altering its nucleophilicity, while basic conditions can favor the attack of the inherently more nucleophilic nitrogen.[1][5]

-

Temperature: Can influence the kinetic versus thermodynamic control of the reaction. While higher temperatures can increase reaction rates, they may decrease selectivity.

-

Q3: Which common reactions involving pyridin-4-yl-hydrazine suffer from poor regioselectivity?

A3: Two of the most prominent examples are:

-

Pyrazole Synthesis: The condensation reaction with unsymmetrical 1,3-dicarbonyl compounds (a variation of the Knorr pyrazole synthesis) is a classic case where regioisomeric mixtures are common.[1]

-

Fischer Indole Synthesis: The reaction with unsymmetrical ketones or aldehydes can lead to two different indole regioisomers, depending on the direction of the key[6][6]-sigmatropic rearrangement.[5][7]

Part 2: Troubleshooting Guide: Pyrazole Synthesis

Issue: You are performing a condensation of a substituted pyridin-4-yl-hydrazine with an unsymmetrical 1,3-diketone (e.g., 1-phenyl-1,3-butanedione) and obtaining a nearly 1:1 mixture of the two possible pyrazole regioisomers, making purification difficult and reducing the yield of the desired product.

Root Cause Analysis: A Mechanistic View

The reaction proceeds via nucleophilic attack of one of the hydrazine's nitrogen atoms on a carbonyl carbon, followed by condensation and cyclization. The lack of selectivity arises when the two carbonyl groups of the diketone have similar reactivity and the two nitrogen atoms of the hydrazine have comparable effective nucleophilicity under the chosen reaction conditions.

Troubleshooting & Optimization Strategy 1: Solvent Modification

This is often the most effective and straightforward parameter to adjust. Standard solvents like ethanol frequently give poor regioselectivity. Fluorinated alcohols, however, have been shown to dramatically improve the formation of a single isomer.[4] Their unique properties, including high hydrogen-bond-donating ability and low nucleophilicity, can selectively stabilize the key transition state leading to the desired product.

Data Summary: The Impact of Solvent Choice

| Solvent | R¹ in Diketone | Isomeric Ratio (2:3) | Reference |

| Ethanol (EtOH) | 2-furyl | 75:25 | |

| 2,2,2-Trifluoroethanol (TFE) | 2-furyl | 93:7 | |

| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 2-furyl | 97:3 | |

| Ethanol (EtOH) | Phenyl | 80:20 | |

| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Phenyl | >99:1 |

Experimental Protocol: High-Regioselectivity Pyrazole Synthesis

-

Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the unsymmetrical 1,3-diketone (1.0 eq) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (approx. 0.2 M concentration).

-

Addition: To the stirring solution, add the substituted pyridin-4-yl-hydrazine (1.05 eq) portion-wise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are often complete within 1-2 hours.

-

Workup: Upon completion, remove the HFIP solvent under reduced pressure (ensure your rotary evaporator has seals compatible with fluorinated solvents).

-

Purification: The crude residue often shows high purity. If necessary, purify by column chromatography on silica gel to isolate the major regioisomer.

-

Analysis: Characterize the product and confirm the isomeric ratio using ¹H NMR spectroscopy.

Troubleshooting & Optimization Strategy 2: pH/Catalyst Control

If solvent modification is insufficient or impractical, altering the pH can direct the reaction.

-

Acidic Conditions: Adding a catalytic amount of a Brønsted acid (e.g., acetic acid, p-TsOH) can alter the reaction pathway. The acid can protonate one of the carbonyls, making it more electrophilic, or protonate the terminal NH₂ of the hydrazine, reducing its nucleophilicity and potentially favoring attack by the less basic ring-adjacent nitrogen.

-

Basic Conditions: In the absence of acid, the more nucleophilic terminal NH₂ group is more likely to initiate the attack. Using a non-nucleophilic base could further enhance this preference.

Part 3: Troubleshooting Guide: Fischer Indole Synthesis

Issue: You are reacting a substituted pyridin-4-yl-hydrazine with an unsymmetrical ketone (e.g., 2-pentanone) under acidic conditions and are isolating two different pyridinyl-indole regioisomers.

Root Cause Analysis: The[6][6]-Sigmatropic Rearrangement

The Fischer indole synthesis proceeds by forming a hydrazone, which tautomerizes to an enehydrazine intermediate.[5] If the ketone is unsymmetrical, two different enehydrazine tautomers can form. The subsequent acid-catalyzed[6][6]-sigmatropic rearrangement, the key bond-forming step, will then proceed from each tautomer, leading to two distinct products. The regioselectivity is determined by which enehydrazine intermediate is formed preferentially and which rearrangement has a lower activation energy.

Troubleshooting & Optimization Strategy: Catalyst and Condition Tuning

Controlling the formation of the enehydrazine intermediate is key. Generally, the less-substituted enehydrazine is the kinetically favored product, while the more-substituted (more stable) enehydrazine is the thermodynamic product.

-

Choice of Acid Catalyst: The strength and type of acid can influence the equilibrium between the hydrazone and the enehydrazine tautomers.

-

Brønsted Acids (e.g., Polyphosphoric Acid (PPA), p-TsOH): These are classic catalysts. PPA is often effective at high temperatures and can favor the thermodynamically more stable product.[5][7]

-

Lewis Acids (e.g., ZnCl₂, BF₃·OEt₂): These coordinate to the nitrogen atoms and can offer different selectivity profiles compared to Brønsted acids, sometimes favoring the kinetic product under milder conditions.[5][8] Experimenting with a range of Lewis acids is a valid strategy.

-

-

Temperature and Reaction Time:

-

Lower Temperatures & Shorter Times: May favor the kinetically formed, less-substituted indole.

-

Higher Temperatures & Longer Times: May allow the intermediates to equilibrate, favoring the thermodynamically more stable, more-substituted indole.

-

Experimental Protocol: Modulating Fischer Indole Regioselectivity

-

Hydrazone Formation (Pre-formation recommended): In a flask, dissolve the unsymmetrical ketone (1.0 eq) and pyridin-4-yl-hydrazine (1.0 eq) in ethanol with a catalytic drop of acetic acid. Stir at room temperature or warm gently until hydrazone formation is complete (monitor by TLC). Remove the solvent under reduced pressure.

-

Cyclization (Test Conditions):

-

Condition A (Kinetic Bias): To the crude hydrazone, add a solution of ZnCl₂ (1.5 eq) in a non-polar solvent like toluene. Stir at a moderate temperature (e.g., 60-80 °C) and monitor for product formation.

-

Condition B (Thermodynamic Bias): Add the crude hydrazone directly to pre-heated polyphosphoric acid (PPA) (10x weight) at a higher temperature (e.g., 120-150 °C). Stir vigorously.

-

-

Workup:

-

For A: Cool the reaction, dilute with ethyl acetate, and wash with aqueous sodium bicarbonate and brine. Dry the organic layer and concentrate.

-

For B: Cool the reaction mixture carefully, then pour it onto crushed ice. Neutralize with a strong base (e.g., NaOH pellets, carefully) until the pH is basic. Extract the product with an organic solvent like ethyl acetate.

-

-

Analysis: Purify the crude product by column chromatography and determine the product ratio by ¹H NMR or GC-MS.

References

-

Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

-

El Hassani, I. A., Rouzi, K., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524. [Link]

-

Wikipedia. (2024). Fischer indole synthesis. [Link]

-

Fustero, S., et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. PubMed. [Link]

-

Haj-Ahmad, R., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2490-2496. [Link]

-

Wikipedia. (2024). Electrophilic aromatic directing groups. [Link]

-

Save My Exams. (2025). Directing Effects - A Level Chemistry Revision Notes. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 3. savemyexams.com [savemyexams.com]

- 4. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. mdpi.com [mdpi.com]

Validation & Comparative

A Comparative Guide to HPLC Method Development for Analyzing Pyridin-4-yl-hydrazine Reaction Products

This guide provides a comprehensive framework for developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of Pyridin-4-yl-hydrazine and its potential reaction products. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale behind critical methodological choices.

Introduction: The Significance of Pyridin-4-yl-hydrazine Analysis

Pyridin-4-yl-hydrazine is a key building block in synthetic organic chemistry and pharmaceutical development.[1] Its reactive hydrazine moiety readily participates in various reactions, such as condensations with carbonyl compounds, to form a diverse array of heterocyclic products.[2] The ability to accurately monitor the progress of these reactions, identify and quantify the starting material, intermediates, and final products is paramount for process optimization, impurity profiling, and ensuring the quality of active pharmaceutical ingredients (APIs).[3]

The inherent polarity of Pyridin-4-yl-hydrazine and many of its derivatives presents a significant challenge for traditional reversed-phase (RP) HPLC methods, often leading to poor retention and peak shape.[4] This guide will compare and contrast different HPLC strategies, providing the experimental data necessary to make informed decisions for developing a fit-for-purpose analytical method.

Foundational Principles: Selecting the Right Chromatographic Mode

The first and most critical decision in HPLC method development is the selection of the appropriate separation mode. Given the polar nature of Pyridin-4-yl-hydrazine and its likely reaction products, several options must be considered.

Reversed-phase HPLC, typically employing non-polar stationary phases like C18, is the most common chromatographic technique.[5] However, highly polar analytes like Pyridin-4-yl-hydrazine often exhibit insufficient retention on these columns, eluting at or near the void volume.[4]

-

Mechanism: Separation is based on hydrophobic interactions between the analytes and the non-polar stationary phase. A polar mobile phase (e.g., water/acetonitrile or water/methanol) is used, and hydrophobic molecules are retained longer.[6]

-

Challenges with Polar Analytes: The hydrophilic nature of Pyridin-4-yl-hydrazine limits its interaction with the C18 stationary phase, resulting in poor retention.

HILIC has emerged as a powerful technique for the separation of highly polar and hydrophilic compounds.[7][8]

-

Mechanism: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or amino-bonded phases) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[9][10] A water-enriched layer forms on the surface of the stationary phase, and analytes partition between this layer and the bulk mobile phase.[11] More polar analytes are more strongly retained.[9]

-

Advantages for Pyridin-4-yl-hydrazine: HILIC offers significantly better retention for polar compounds compared to RP-HPLC, making it an excellent choice for this application.[7]

Mixed-mode columns combine both reversed-phase and ion-exchange functionalities on a single stationary phase, providing unique selectivity for a wide range of analytes, including polar and ionizable compounds.

-

Mechanism: These columns can engage in multiple interaction modes simultaneously, such as hydrophobic interactions and cation or anion exchange.[1] This allows for the retention of both non-polar and polar/charged species.

-

Potential for Complex Mixtures: For reaction mixtures containing compounds with varying polarities and charge states, mixed-mode chromatography can offer superior separation.

Experimental Design and Method Development Strategy

A systematic approach to method development is crucial for achieving a robust and reliable separation. The following workflow outlines the key steps and considerations.

Caption: A systematic workflow for HPLC method development.

Before initiating any experimental work, it is essential to understand the physicochemical properties of Pyridin-4-yl-hydrazine and its expected reaction products.

-

UV-Vis Spectroscopy: Determine the maximum absorption wavelength (λmax) to ensure optimal detector sensitivity. Pyridine and its derivatives typically exhibit strong absorbance around 254 nm.[12][13]

-

Solubility: Assess the solubility of the analytes in various solvents to select an appropriate sample diluent.[5]

This is the most critical phase of method development, where the optimal stationary and mobile phases are identified.

Table 1: Comparison of HPLC Columns for Pyridin-4-yl-hydrazine Analysis

| Column Type | Stationary Phase | Advantages | Disadvantages |

| Reversed-Phase | C18, 5 µm, 150 x 4.6 mm | Widely available, robust.[5] | Poor retention for polar analytes. |

| HILIC | Amide, 3 µm, 100 x 2.1 mm | Excellent retention for polar compounds.[11] | Can have longer equilibration times. |

| Mixed-Mode | C18 with embedded ion-exchange groups | Versatile for complex mixtures. | Can have more complex retention mechanisms. |

Experimental Protocol: Column Screening

-

Prepare a standard solution of Pyridin-4-yl-hydrazine and, if available, key reaction products at a concentration of approximately 10 µg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water).

-

Equilibrate each column with the starting mobile phase conditions for at least 30 minutes.

-

Inject the standard solution and run a generic gradient for each column.

-

RP Gradient: 5% to 95% Acetonitrile in water (with 0.1% formic acid) over 15 minutes.

-

HILIC Gradient: 95% to 50% Acetonitrile in water (with 10 mM ammonium formate, pH 3.0) over 15 minutes.

-

-

Evaluate the resulting chromatograms for retention, peak shape, and resolution.

Once the most promising column and mobile phase system have been selected, further optimization is required to achieve the desired separation.

-

Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like Pyridin-4-yl-hydrazine. Adjusting the pH can alter the ionization state of the analyte and residual silanol groups on the stationary phase.[14]

-

Gradient Profile: Fine-tune the gradient slope and duration to improve the resolution between closely eluting peaks.

-

Temperature and Flow Rate: Optimizing column temperature can improve peak efficiency and reduce backpressure. The flow rate can be adjusted to balance analysis time and resolution.

Table 2: Impact of Mobile Phase Additives on Peak Shape

| Additive | Concentration | Effect on Pyridin-4-yl-hydrazine Peak |

| Formic Acid | 0.1% | Improves peak shape by protonating basic analytes and suppressing silanol interactions.[1] |

| Ammonium Formate | 10 mM | Acts as a buffer and can improve peak shape and reproducibility in HILIC mode. |

| Triethylamine (TEA) | 0.05% | A competing base that can reduce peak tailing by masking active silanol sites.[14] |

Method Validation: Ensuring Reliability and Robustness

Once an optimized method is developed, it must be validated according to the International Council for Harmonisation (ICH) guidelines (Q2(R2)) to ensure it is suitable for its intended purpose.[15][16][17]

Caption: Key parameters for analytical method validation.

Key Validation Parameters:

-

Specificity: The ability to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, and matrix components.[15]

-

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.[18]

-

Accuracy: The closeness of the test results to the true value.[18]

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[15] This includes repeatability and intermediate precision.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion and Recommendations

Developing a robust HPLC method for the analysis of Pyridin-4-yl-hydrazine and its reaction products requires a systematic approach that begins with a thorough understanding of the analyte's properties. While reversed-phase HPLC is a common starting point, its limitations in retaining highly polar compounds often necessitate the use of alternative techniques.

Based on the principles and experimental considerations outlined in this guide, Hydrophilic Interaction Liquid Chromatography (HILIC) is strongly recommended as the preferred method for this application. HILIC provides superior retention for polar analytes, leading to better resolution and more reliable quantification. For particularly complex reaction mixtures containing a wide range of polarities, mixed-mode chromatography may also be a viable option.

Ultimately, the choice of method will depend on the specific goals of the analysis. By following the structured workflow presented here—from initial screening through to full validation—researchers can confidently develop a fit-for-purpose HPLC method that delivers accurate and reproducible results.

References

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

-

Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]

-

Wikipedia. (2024). Reversed-phase chromatography. Retrieved from [Link]

-

ResearchGate. (2021, June). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

-

LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

-

SciSpace. (2021, June 6). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

-

Lab Manager. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Retrieved from [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link]

-

Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-spectrum of pyridine. Retrieved from [Link]

-

AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

-

ResearchGate. (2026, January 16). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]

-

SpringerLink. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved from [Link]

-

DTIC. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

-

LCGC International. (2026, February 14). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Retrieved from [Link]

-

Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]

-

Wikipedia. (2024). Hydrophilic interaction chromatography. Retrieved from [Link]

-

Welch Materials. (2025, December 23). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Retrieved from [Link]

-

Slideshare. (n.d.). Ich guidelines for validation final. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Pyridine, 2-bromo-5-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

-

Inter-Research. (2025, March 31). Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. Retrieved from [Link]

-

Chemsrc. (2025, August 25). 4-Hydrazinopyridine | CAS#:27256-91-3. Retrieved from [Link]

-

Lab Manager. (2025, September 29). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, March 16). 2.3: Effect of Non-bonding Electrons. Retrieved from [Link]

-

ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

-